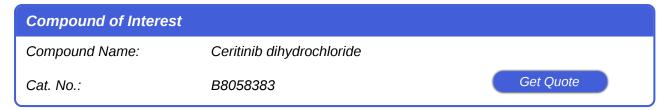


# Application Notes: Ceritinib Dihydrochloride for Inducing Apoptosis in Cancer Cell Lines

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## Introduction

Ceritinib, also known as LDK378, is a second-generation, orally administered, ATP-competitive Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI).[1][2] It is primarily used for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[3][4] Genetic alterations, such as the EML4-ALK fusion gene, can lead to the constitutive activation of ALK, which drives uncontrolled cell proliferation and survival.[1][3][5] Ceritinib potently inhibits ALK autophosphorylation, disrupting downstream signaling pathways and leading to cell cycle arrest and programmed cell death (apoptosis).[3][4] It has demonstrated significant clinical activity in patients who are either treatment-naive or have developed resistance to the first-generation ALK inhibitor, crizotinib.[1][6]

# **Mechanism of Action**

Ceritinib exerts its anti-tumor effects by binding to the ATP-binding site within the ALK kinase domain.[3] This competitive inhibition prevents the autophosphorylation and subsequent activation of ALK. The blockade of ALK activity disrupts critical downstream oncogenic signaling pathways essential for cancer cell survival and proliferation, including:

 PI3K/AKT/mTOR Pathway: Inhibition of this pathway reduces cell survival, growth, and proliferation.[7][8]



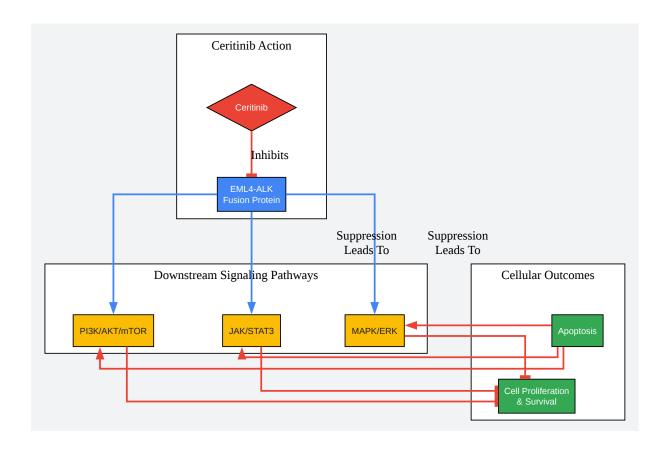




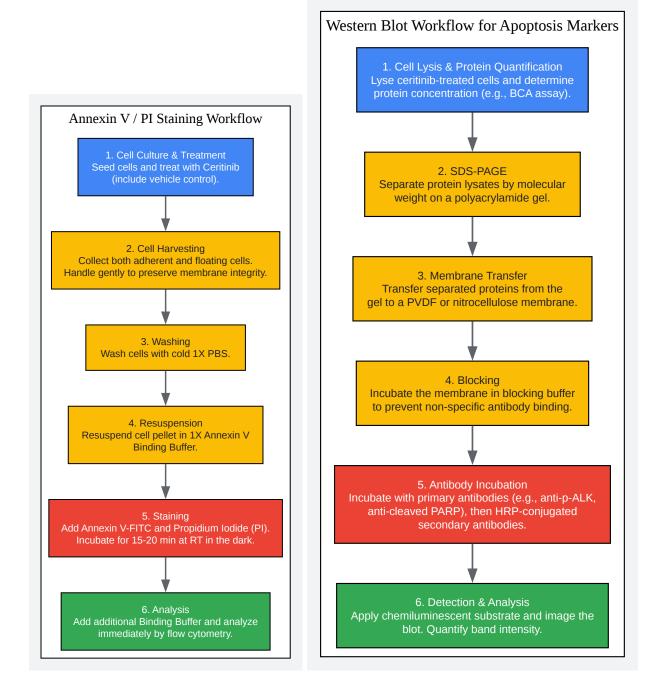
- STAT3 Pathway: Ceritinib blocks the ALK-mediated phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.[3][4]
- MAPK/ERK Pathway: Suppression of this pathway contributes to the inhibition of cell proliferation.[8]

By deactivating these key signaling cascades, ceritinib effectively induces cell cycle arrest, primarily at the G1 phase, and triggers apoptosis, leading to tumor regression.[3]









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- To cite this document: BenchChem. [Application Notes: Ceritinib Dihydrochloride for Inducing Apoptosis in Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8058383#ceritinib-dihydrochloride-for-inducing-apoptosis-in-cancer-cell-lines]

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